molecular formula C18H17NO4 B12118284 Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12118284
M. Wt: 311.3 g/mol
InChI Key: CXYCEISBNCXYQB-UHFFFAOYSA-N
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Description

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that belongs to the furan and quinoline classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C15H16N2O3\text{Molecular Formula }C_{15}H_{16}N_{2}O_{3}

Key Properties:

  • Molecular Weight: 272.30 g/mol
  • Solubility: Soluble in organic solvents like DMSO and ethanol.
  • Stability: Stable under standard laboratory conditions.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to quinoline and furan derivatives. The mechanism of action often involves the inhibition of key cellular pathways that lead to apoptosis in cancer cells.

  • Cell Lines Tested:
    • HeLa (cervical carcinoma)
    • HepG2 (liver carcinoma)
    • Vero (non-cancerous control)
  • Methodology:
    • The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
    • Results indicated a dose-dependent cytotoxic effect on cancer cell lines.
  • Findings:
    • IC50 values were recorded as follows:
      • HeLa: 45 µg/mL
      • HepG2: 60 µg/mL
      • Vero: 150 µg/mL (indicating selectivity towards cancer cells)

Antibacterial Activity

The antibacterial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Pseudomonas aeruginosa
  • Methodology:
    • Disc diffusion method was used to evaluate antibacterial activity.
    • Minimum Inhibitory Concentration (MIC) was determined for each strain.
  • Findings:
    • The compound exhibited significant antibacterial activity with MIC values:
      • S. aureus: 32 µg/mL
      • E. coli: 64 µg/mL
      • B. subtilis: 16 µg/mL

The biological activity of this compound is attributed to its ability to intercalate with DNA, thereby inhibiting topoisomerase enzymes crucial for DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial cell wall synthesis in pathogenic strains.

Case Study 1: Anticancer Efficacy

A study conducted by Phutdhawong et al. demonstrated that derivatives of furan compounds showed promising anticancer activity against various cell lines, with specific emphasis on structural modifications enhancing potency. The study highlighted that methyl substitutions at specific positions significantly improved cytotoxicity profiles.

Case Study 2: Antibacterial Efficacy

Research published in the Journal of Medicinal Chemistry reported on a series of quinoline derivatives where methyl substitutions similarly enhanced antibacterial properties against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics based on this scaffold.

Data Summary Table

Activity TypeCell Line/BacteriaIC50/MIC Value
AnticancerHeLa45 µg/mL
AnticancerHepG260 µg/mL
AnticancerVero150 µg/mL
AntibacterialS. aureus32 µg/mL
AntibacterialE. coli64 µg/mL
AntibacterialB. subtilis16 µg/mL

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 5-[(2,6-dimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C18H17NO4/c1-11-4-6-15-14(8-11)16(20)9-12(2)19(15)10-13-5-7-17(23-13)18(21)22-3/h4-9H,10H2,1-3H3

InChI Key

CXYCEISBNCXYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=CC2=O)C)CC3=CC=C(O3)C(=O)OC

Origin of Product

United States

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